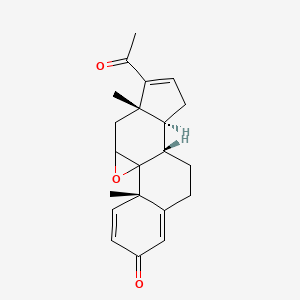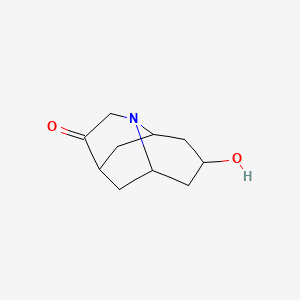![molecular formula C₈H₆D₄ClN₅O₃S B1146126 N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide CAS No. 1331642-98-8](/img/structure/B1146126.png)
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide often involves complex reactions that utilize specific precursors and conditions to introduce nitramide groups and other functional elements. For instance, energetic salts based on N,N'-methylenebis(N-(4-(dinitromethyl)-1,2,5-oxadiazol-3-yl)nitramide) derivatives were synthesized and characterized by NMR and IR spectroscopy, demonstrating the intricate steps required to synthesize nitrogen-rich compounds with specific functional groups (Yu et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds often showcases complex arrangements of rings and functional groups. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, highlighting the importance of structural analysis in understanding the geometry and electronic configuration of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxadiazole and thiazole rings often include nitration, methylation, and other modifications to introduce or alter functional groups. For instance, the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a compound with a new condensed ring system demonstrates the reactivity and transformation potential of these molecules under specific conditions (Spinelli et al., 1992).
Physical Properties Analysis
The physical properties of similar compounds, such as crystal density, melting point, and thermal stability, are crucial for understanding their behavior and potential applications. For instance, the study on DTO [N-(1,7-Dinitro-1,2,6,7-tetrahydro-[1,3,5]triazino[1,2-c][1,3,5]oxadiazin-8(4H)-ylidene)nitramide] combined experimental and modeling approaches to report its crystal structure and solid-phase heat of formation, providing insights into its physical characteristics (Batyrev et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form salts or undergo ring transformations, are essential for comprehending the behavior of these compounds in different environments. For example, the synthesis and rearrangement of N-methyl-N-(2-thiazolyl)-nitramine showcases the compound's reactivity and the potential for structural modifications through specific chemical reactions (Daszkiewicz et al., 2001).
Applications De Recherche Scientifique
Vibrational and Electronic Spectra Analysis Research conducted by Zhang et al. (2014) focused on the vibrational and electronic spectra of thiamethoxam, employing both experimental measurements and computational methods like DFT. The study provided a comprehensive analysis of the compound's structural and spectral properties, contributing to a deeper understanding of its physical and chemical characteristics (Fang Zhang et al., 2014).
Hydrolysis Mechanisms Karmakar, Singh, and Kulshrestha (2009) explored the hydrolysis of thiamethoxam under various conditions, identifying the kinetics and mechanisms involved. Their work shed light on the environmental degradation of thiamethoxam, revealing its stability and transformation products in different pH conditions (R. Karmakar et al., 2009).
Controlled Release Formulations Sarkar et al. (2012) developed controlled release formulations of thiamethoxam using amphiphilic copolymers. Their study highlighted the potential for creating more effective and environmentally safe applications of thiamethoxam in agriculture (D. Sarkar et al., 2012).
Metabolite Profiling in Tomato Investigating the metabolism of thiamethoxam in tomato plants, Karmakar, Bhattacharya, and Kulshrestha (2009) provided insights into how thiamethoxam is processed within plants, identifying various metabolites and proposing a metabolic pathway. This research is crucial for understanding the fate of thiamethoxam in crops (R. Karmakar et al., 2009).
Sorption Behavior in Soils The study by Banerjee et al. (2008) on the sorption behavior of thiamethoxam in different Indian soils provided essential data on its interaction with soil components, contributing to the assessment of its mobility and persistence in agricultural environments (K. Banerjee et al., 2008).
Biodegradation by White-Rot Fungus Chen et al. (2021) demonstrated the ability of the white-rot fungus Phanerochaete chrysosporium to degrade thiamethoxam, highlighting a potential bioremediation approach to mitigate environmental contamination by this pesticide (Anwei Chen et al., 2021).
Microwave-Assisted Extraction for Residue Analysis Singh, Foster, and Khan (2004) developed a microwave-assisted extraction method for determining thiamethoxam residues in vegetables, providing a rapid and efficient technique for monitoring pesticide levels in food (S. Singh et al., 2004).
Discovery and Development Maienfisch et al. (2001) detailed the discovery and development of thiamethoxam as a second-generation neonicotinoid, outlining its synthesis, insecticidal activity, and advantages for pest management (P. Maienfisch et al., 2001).
Propriétés
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamethoxam-d4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

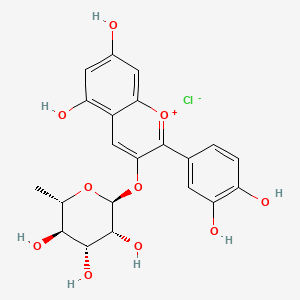

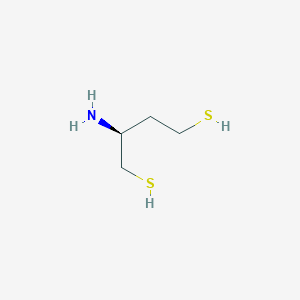
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
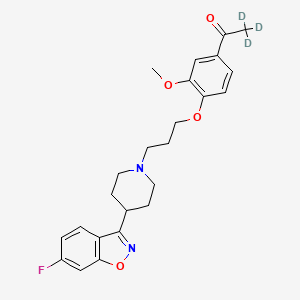
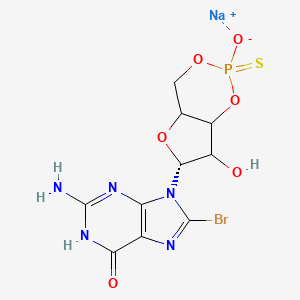
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
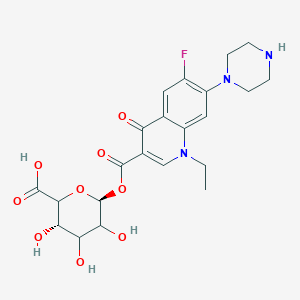
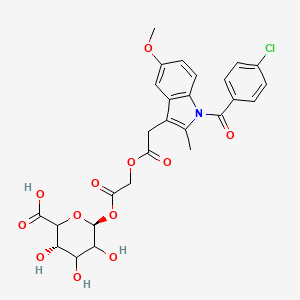
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
